
6-Amino-4-bromo-2-methylbenzoxazole
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Overview
Description
6-Amino-4-bromo-2-methylbenzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-bromo-2-methylbenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and methylated precursors. Common synthetic routes include:
Cyclization with Aldehydes/Ketones: Using 2-aminophenol and brominated methyl ketones under acidic or basic conditions.
Cyclization with Acids/Alcohols: Employing brominated methyl acids or alcohols in the presence of dehydrating agents.
Catalysts: Metal catalysts, nanocatalysts, and ionic liquid catalysts are often used to enhance the reaction efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-bromo-2-methylbenzoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
6-Amino-4-bromo-2-methylbenzoxazole serves as a key building block for synthesizing various pharmacologically active compounds. Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, certain synthesized derivatives have shown high inhibition rates against various bacterial and fungal strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound is also being explored for its anticancer effects. Studies have demonstrated that benzoxazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways. For instance, modifications of this compound have been linked to enhanced cytotoxicity against human cancer cell lines, including breast and colon cancers . The mechanism often involves the compound's ability to interfere with cellular processes, leading to apoptosis in malignant cells.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound derivatives have been evaluated for anti-inflammatory activity. These compounds may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases .
Material Science
Organic Semiconductors
The electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films with desirable electrical characteristics is being harnessed in optoelectronic devices.
Polymer Chemistry
Research has explored the incorporation of benzoxazole derivatives into polymer matrices to improve mechanical strength and thermal stability. The unique interactions between the benzoxazole moiety and polymer chains can enhance the overall performance of materials used in various industrial applications.
Organic Synthesis
Synthetic Intermediates
this compound acts as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows chemists to develop new synthetic methodologies that can lead to a variety of functionalized products useful in pharmaceuticals and agrochemicals .
Catalysis
Recent studies have indicated that benzoxazole derivatives can serve as catalysts in various organic reactions, enhancing reaction rates and selectivity. This catalytic activity is attributed to their ability to stabilize transition states during chemical transformations, making them valuable in synthetic organic chemistry .
Case Study 1: Antimicrobial Derivatives
A series of derivatives synthesized from this compound were tested for antimicrobial activity against common pathogens. Results showed that specific modifications led to compounds with up to 90% inhibition against certain bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
In a study investigating the anticancer properties of benzoxazole derivatives, researchers found that one derivative exhibited an IC50 value of 53 pM against T-cell lymphoma cells. This underscores the efficacy of benzoxazole-based compounds in targeting cancer cells while minimizing effects on normal tissues .
Mechanism of Action
The mechanism of action of 6-Amino-4-bromo-2-methylbenzoxazole involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-Methylbenzoxazole: Lacks the bromine and amino groups, resulting in different chemical and biological properties.
4-Bromo-2-methylbenzoxazole: Similar structure but lacks the amino group, affecting its reactivity and applications.
6-Amino-2-methylbenzoxazole: Lacks the bromine group, leading to different substitution reactions and biological activities.
Uniqueness: 6-Amino-4-bromo-2-methylbenzoxazole is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-2-methyl-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |
InChI Key |
FORXBARBLYWRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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